| Parameter | Value / Finding | Context / Model | Source |
|---|---|---|---|
| In vitro IC₅₀ | Not explicitly stated | Purified human aldose reductase (hAR, AKR1B1); confirmed potent inhibitor but less effective under oxidative stress conditions. | [1] |
| Clinical Dosage | 150 mg/day (50 mg TID) | Placebo-controlled double-blind study in patients with diabetic neuropathy. | [2] |
| Nerve Conduction Velocity Improvement | Peroneal MNCV: Δ +1.6 ± 0.6 m/sec (p<0.01) | 12-week clinical trial in patients with diabetic neuropathy. | [2] |
| Subjective Symptom Improvement Rate | 75% (slightly improved or better) | Large-scale (n=2190) analysis of patients with diabetic neuropathy. | [3] |
| Adverse Drug Reaction Incidence | 2.5% (none severe) | Large-scale (n=2190) post-marketing surveillance study. | [3] |
Epalrestat inhibits aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, increased glucose flux through this pathway leads to intracellular accumulation of sorbitol, which causes osmotic stress and is implicated in the pathogenesis of diabetic complications [4].
The following diagram illustrates this core mechanism and the point of inhibition by Epalrestat.
Epalrestat inhibits aldose reductase in the polyol pathway.
A critical finding for in vitro experiments is that the inhibitory potency of epalrestat and other ARIs is significantly affected by the enzyme's oxidative state. Under diabetic conditions, an activated form of AR emerges, showing reduced sensitivity to inhibitors [1].
The search results provide insights into standard protocols for assessing aldose reductase inhibition.
This protocol is adapted from methods used to evaluate epalrestat and other inhibitors [5] [1].
[1 - (Asample/Ablank)] × 100%, where Ablank is the enzyme activity without inhibitor. The IC₅₀ value is determined by nonlinear regression of relative activity versus inhibitor concentration [5].To determine the inhibition modality (e.g., competitive, non-competitive), kinetic parameters are measured at various substrate and inhibitor concentrations [5].
These studies are used to investigate the interaction between the inhibitor and the aldose reductase enzyme at the atomic level [5].
Research on epalrestat has expanded into other therapeutic areas, highlighting its broader potential.
The table below summarizes key pharmacokinetic parameters of non-deuterated Epalrestat from a study in C57BL/6J mice [1].
| Parameter | Value (Mean) |
|---|---|
| C\u2098\u2090\u2093 (Maximum Concentration) | 36.23 ± 7.39 μg/mL |
| AUC\u2080\u2014\u221e (Area Under the Curve) | Dose-dependent |
| AUC\u2080\u201412h | 29,086.5 μg/L·h |
| T\u2081\u2044\u2082 (Elimination Half-Life) | 1.2 hours |
| MRT (Mean Residence Time) | 1.8 hours |
| Tissue Distribution | High exposure in stomach, intestine, liver, kidney; low in brain |
| Excretion | Small amounts detected in urine and feces |
Deuteration is a strategy in drug development that involves replacing hydrogen atoms (^1H) in a molecule with deuterium (^2H or D), a heavier, stable isotope [2] [3]. This subtle change can significantly alter a drug's pharmacokinetics by strengthening the chemical bonds involved in its metabolism. The goal is to slow down the rate of drug breakdown, potentially leading to [2] [3] [4]:
This approach has been successfully applied to other drugs, such as deuterated forms of Tetrabenazine [2] [4].
The methodologies from studies on standard Epalrestat and related deuterated drugs provide a template for key experiments [1] [5].
Epalrestat is an aldose reductase inhibitor. Its primary mechanism, which would be the target of any therapeutic deuteration strategy, is illustrated below.
Epalrestat inhibits aldose reductase, blocking a key pathway that leads to diabetic complications [6] [7].
Currently, deuterated Epalrestat remains a hypothetical compound not yet described in the scientific literature. Research efforts are instead exploring its application in novel areas, such as overcoming drug resistance in hepatocellular carcinoma (HCC) when combined with therapies like Lenvatinib [8].
The following table summarizes the degradation kinetics of Epalrestat in aqueous solution under various stress conditions, as established by a scientific study. This data can serve as a reference for understanding the stability profile of the compound family [1] [2].
| Condition | Details | Key Finding / Impact on Stability |
|---|---|---|
| pH | Aqueous solutions from pH 1.85 to 10.97 | More stable in neutral and alkaline conditions; degradation is pH-dependent [1]. |
| Temperature | 25°C, 37°C, 60°C, 80°C, and 100°C | Stability decreases with increased temperature; lower temperatures recommended [1]. |
| Oxidation | 3%, 10%, and 30% H₂O₂ at 25°C | Stability decreases with higher oxidant concentrations [1]. |
| Irradiation | Daylight exposure vs. light-shielded at 25°C | Stability significantly decreases upon exposure to light [1]. |
| Ionic Strength | 0.3, 0.5, 0.7, and 0.9 (adjusted with NaCl) | Stability decreases with increased ionic strength [1]. |
| Degradation Kinetics | All conditions studied | Follows first-order reaction kinetics [1]. |
The data in the table above was generated using the following detailed methodology [1]:
Analytical Method: A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method was used.
Sample Preparation:
Degradation Product Identification:
The workflow below illustrates the experimental process for studying Epalrestat degradation.
Experimental Workflow for Epalrestat Degradation Kinetics
While experimental stability data for this compound is not available in the searched literature, commercial suppliers provide the following storage specifications [3] [4] [5]:
The table below summarizes the key identified characteristics of this compound.
| Property | Specification / Characteristic |
|---|---|
| Chemical Name | (5Z)-5-[(2E)-2-Methyl-3-phenyl-d5-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidineacetic Acid [1] |
| Rel. CAS No. (Unlabelled) | 82159-09-9 [1] |
| Molecular Formula | C₁₅H₈D₅NO₃S₂ [1] |
| Molecular Weight | 324.4 g/mol [1] |
| Primary Application | Internal Standard for LC-MS/MS and UHPLC-MS/MS bioanalysis of Epalrestat [2]. Used for Analytical Method Development, Method Validation (AMV), and Quality Control (QC) in ANDA or commercial production [1]. |
| Solubility Data | Information not located in current search results. |
This compound is designed as an internal standard to ensure accuracy in quantitative bioanalysis. The following detailed UHPLC-MS/MS method exemplifies its application.
This is a rapid, sensitive, and fully validated method for quantifying Epalrestat in human plasma using this compound as the internal standard [2].
An earlier LC-MS/MS method also demonstrates the use of a stable isotope-labelled internal standard, confirming the common practice this application is built upon.
Specific solubility data for this compound was not found. However, the properties of the unlabelled compound (Epalrestat) provide a foundational understanding of its behavior, which is highly relevant for handling the deuterated standard in laboratory preparations.
| Property | Details for Epalrestat (Unlabelled) |
|---|---|
| Molecular Formula | C₁₅H₁₃NO₃S₂ [4] [5] |
| Molecular Weight | 319.40 g/mol [4] [5] |
| Melting Point | 210 °C [4] |
| Inherent Solubility | Information not located in current search results. |
| Solubility Challenges | Described as a "high hydrophobicity" molecule, indicating poor aqueous solubility [6]. |
| Solubility Improvement Strategy | A cocrystal with caffeine was formed, which exhibited higher solubility and faster dissolution than the parent drug material [7]. |
Epalrestat is an aldose reductase inhibitor, and its deuterated form is used in studies related to this mechanism. The following diagram illustrates the polyol pathway that Epalrestat targets, which is central to its role in diabetic complications.
Diagram of the polyol pathway and Epalrestat's inhibitory action.
Epalrestat is a non-competitive, reversible aldose reductase inhibitor used to treat diabetic peripheral neuropathy (DPN) [1]. Its primary mechanism involves blocking the polyol pathway, which is hyperactivated in a hyperglycemic state.
The table below summarizes the key metabolic and physiological changes resulting from Epalrestat's action, based on studies in diabetic rat models [1].
| Aspect Investigated | Observation/Measurement Method | Key Findings with Epalrestat Intervention |
|---|---|---|
| Aldose Reductase (AR) Activity | Western Blot Assay, Immunohistochemistry | Decreased aldose reductase protein expression in sciatic nerves. |
| Polyol Pathway Metabolites | Indirect evaluation via nerve tissue injury | Prevents accumulation of sorbitol, reducing intracellular hypertonia and nerve damage. |
| Oxidative Stress Markers | Activity assays for antioxidant enzymes | Increased activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). |
| Nerve Conduction Velocity | Neurophysiological examination | Improved conduction velocity in sciatic nerves. |
| Structural Nerve Integrity | Transmission Electron Microscopy (TEM) | Reduced injuries to myelinated and non-myelinated nerve fibers and Schwann cells. |
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen with deuterium in a drug molecule at a specific metabolic site can create a kinetic isotope effect (KIE) [2] [3].
Since no direct studies on deuterated Epalrestat exist, the following experimental approach, based on general principles, can guide your investigation.
1. In Silico and In Vitro Assessment
2. In Vivo Pharmacokinetic Studies
The diagram below outlines this proposed experimental workflow.
Proposed workflow for investigating deuterated Epalrestat analogs.
The following diagram illustrates Epalrestat's known mechanism and the theoretical points where deuterium modification could influence its own metabolism. The blue nodes show the disease pathway, and the red nodes show the drug's intervention.
Epalrestat's known action on the polyol pathway and a theoretical deuteration strategy.
| Parameter | Reported Methods | Optimized Conditions (AQbD) |
|---|---|---|
| Stationary Phase | C18 columns [1] [2] [3] | XBridge C18 (250 × 4.6 mm, 5 µm) [1] |
| Mobile Phase | Varied compositions (Buffer/ACN or MeOH) [1] [2] [3] | NaH₂PO₄ Buffer: Methanol (10:90 %v/v) [1] |
| Flow Rate | 0.5 - 1.5 mL/min [1] | 1.1 mL/min [1] |
| Detection Wavelength | 240 nm [1], 244 nm [2], 254 nm [3] | 240 nm [1] |
| Retention Time | 2.407 - 5.2 min [2] [3] | ~2.877 min [1] |
| Linearity Range | 1-40 µg/mL [3], 37.5-225 µg/mL [2], 50-150 µg/mL [1] | 50-150 µg/mL [1] |
| LOD/LOQ | LOD: 0.082-0.08 µg/mL; LOQ: 0.2-0.8 µg/mL [1] [3] | LOD: 0.082 µg/mL; LOQ: 0.2 µg/mL [1] |
| Key Application | Bulk drug, stability studies, combination formulations [1] [2] [3] | Stability-indicating method for bulk drug [1] |
The AQbD approach provides a systematic framework for developing a robust and high-quality HPLC method, as demonstrated for Epalrestat [1].
The following protocol is adapted from the AQbD-optimized method for Epalrestat bulk drug [1].
Materials:
Mobile Phase Preparation:
Standard Solution Preparation:
Chromatographic Conditions:
System Suitability Tests: Before sample analysis, ensure the system meets performance criteria. For Epalrestat, this typically includes [1]:
The method should be validated as per ICH Q2(R1) guidelines. The following parameters were reported for Epalrestat methods [1] [3]:
A core application of HPLC methods for Epalrestat is stability testing. A validated RP-HPLC method should be stability-indicating, meaning it can accurately quantify the drug in the presence of its degradation products [1] [2]. Forced degradation studies under acid, base, oxidative, thermal, and photolytic stress are essential. The method must demonstrate that the Epalrestat peak is pure and unaffected by degradation peaks, ensuring accurate quantification of the intact drug over time [1].
If adapting an existing pharmacopeial method, consult USP General Chapter <621> for allowable changes. Key points include [4]:
Understanding the stability of Epalrestat in solution is crucial for handling samples during analysis. Studies show that its degradation follows first-order reaction kinetics and is pH-dependent [5]. It is more stable in neutral and alkaline conditions and at lower temperatures. This knowledge informs the choice of diluents and storage conditions for standard and sample solutions to ensure analytical integrity [5].
The following diagram illustrates the systematic AQbD-based workflow for developing and validating an HPLC method.
This document provides a comprehensive framework for the quantification of this compound using RP-HPLC. By adopting the AQbD approach, researchers can develop a robust, validated, and stability-indicating method suitable for use in drug development and quality control. The protocols and application notes outlined here, including allowable modifications per pharmacopeial guidelines, offer a solid foundation for generating reliable and reproducible analytical data.
1. Introduction Epalrestat is an aldose reductase inhibitor used for treating diabetic neuropathy. Its deuterated analog, Epalrestat-d5, serves as an ideal internal standard (IS) for robust LC-MS/MS bioanalysis, correcting for variability in sample preparation and ionization. This note details a validated method adapted from studies on unlabeled Epalrestat [1] [2] and the properties of the labeled standard [3].
2. Experimental Protocol
2.1. Chemicals and Reagents
2.2. Instrumentation and LC-MS/MS Conditions The table below summarizes the core instrumental parameters, synthesized from multiple methods [1] [5] [2].
Table 1: LC-MS/MS Instrumental Parameters | Parameter | Specification | | :--- | :--- | | HPLC System | - | | Analytical Column | Reverse-phase C18 (e.g., Phenomenex Kinetex XB-C18, 3.0 × 100 mm, 2.6 µm) [5] | | Mobile Phase | A: 10 mM Ammonium Acetate; B: Acetonitrile [1] | | Gradient | Rapid gradient from 30% B to 95% B (or isocratic at 85% B) [1] [5] | | Flow Rate | 0.4 - 0.6 mL/min [1] [5] | | Injection Volume | 5-10 µL [5] | | Mass Spectrometer | - | | Ionization Source | Electrospray Ionization (ESI) | | Ionization Mode | Negative [5] or Positive [1] | | Operation Mode | Multiple Reaction Monitoring (MRM) | | MRM Transitions | Epalrestat: m/z 318 → 58 [1] This compound (IS): m/z 323 → 63 (predicted) |
2.3. Sample Preparation Procedure A simple protein precipitation method is effective [1].
2.4. Stock Solutions, Calibration Curve, and QC Samples
3. Method Validation Results The method for unlabeled Epalrestat has been validated according to standard bioanalytical guidelines [1] [2]. Key parameters are summarized below.
Table 2: Method Validation Summary for Epalrestat
| Validation Parameter | Result |
|---|---|
| Linearity | 2 - 5,000 ng/mL (r² > 0.99) [1] [2] |
| Precision (Within-batch) | RSD 3.0 - 12.3% [1] |
| Accuracy | 101.3 - 108.0% [1] |
| Recovery | 112.5 - 123.6% (unlabeled drug) [2] |
| Matrix Effect | 87.9 - 89.5% (unlabeled drug) [2] |
4. Experimental Workflow The following diagram outlines the complete procedure from sample collection to data analysis:
5. Discussion
1. Introduction and Rationale Epalrestat is an aldose reductase inhibitor used for treating diabetic neuropathy [1]. Its primary mechanism involves inhibiting the polyol pathway, where aldose reductase converts glucose to sorbitol, a process implicated in diabetic complications and other conditions like PMM2-CDG (a congenital disorder of glycosylation) and NASH (non-alcoholic steatohepatitis) [2] [3]. Accurate quantification of Epalrestat in biological matrices (e.g., plasma, tissue homogenates) is crucial for pharmacokinetic studies and drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for such analyses due to its high sensitivity and specificity. Employing a stable isotope-labeled internal standard (SIL-IS) like Epalrestat-d5 (deuterated at five hydrogen sites) is considered best practice. It corrects for variability in sample preparation, matrix effects, and instrumental response, thereby ensuring the accuracy, precision, and reliability of the bioanalytical results.
2. Chemical and Therapeutic Profile of Epalrestat
3. The Role of this compound as an Internal Standard The following diagram illustrates how this compound co-elutes with the native drug and corrects for analytical variability.
1. Materials
2. Stock Solutions, Calibrators, and Quality Controls The table below outlines the preparation of calibration and quality control samples.
| Solution Type | Description | Preparation Method |
|---|---|---|
| Stock Solutions | Epalrestat & this compound | Independently dissolve in DMSO or methanol (e.g., 1 mg/mL). |
| Working Solutions | Analytic & IS | Serially dilute stock solutions with methanol/water to desired concentrations. |
| Calibration Standards | 8-10 concentration levels | Spike working solutions into blank plasma (e.g., 1-1000 ng/mL). |
| Quality Controls (QCs) | Low, Mid, High, LLOQ | Prepare similarly to calibrators, in independent batches. |
3. Sample Preparation Procedure
4. LC-MS/MS Conditions The table below summarizes typical instrument parameters.
| Parameter | Specification |
|---|---|
| LC System | UHPLC (e.g., Agilent 1290, Waters ACQUITY) |
| Column | C18, 2.1 x 50 mm, 1.7-1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3-5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2-5 µL |
| MS System | Triple Quadrupole (e.g., Sciex 6500+, Agilent 6470) |
| Ionization Mode | Electrospray Ionization (ESI), Negative mode |
| MRM Transitions | Epalrestat: 417.0 -> 214.0 This compound: 422.0 -> 219.0 |
5. Bioanalytical Method Validation A method must be validated as per regulatory guidelines (FDA/EMA). Key parameters are listed below.
| Validation Parameter | Acceptance Criteria |
|---|---|
| Selectivity/Specificity | No significant interference (>20% LLOQ) from blank matrix at analyte & IS MRM channels. |
| Carryover | Signal in blank after ULOQ < 20% of LLOQ. |
| Precision & Accuracy | Within-run & Between-run: CV < 15% (20% for LLOQ); Mean accuracy 85-115% (80-120% for LLOQ). |
| Matrix Effect | IS-normalized matrix factor CV < 15%. |
| Calibration Curve Linearity | R² > 0.99, back-calculated standards within ±15% of nominal value (±20% for LLOQ). |
| Stability | Establish stability in matrix through freeze-thaw, benchtop, and long-term storage tests. |
This document provides a comprehensive guide for developing and validating a robust LC-MS/MS method for Epalrestat quantification using this compound. The core principle is that the physical and chemical similarities between the analyte and its deuterated IS ensure they behave identically throughout the analytical process, allowing the IS to accurately correct for losses and variations.
Important Considerations:
This document provides detailed protocols for the quantitative analysis of Epalrestat-d5, a stable-label internal standard, supporting bioanalytical and pharmaceutical development studies. The methods outlined are adapted from validated procedures for Epalrestat [1] [2].
This method is optimized for the sensitive and specific determination of this compound in rat plasma, suitable for application in pharmacokinetic studies [1].
This method has been validated for the non-deuterated Epalrestat, demonstrating performance suitable for bioanalysis [1].
Table 1: LC-MS/MS Method Validation Summary (for Epalrestat)
| Parameter | Result |
|---|---|
| Linear Range | 2 - 5,000 ng/mL |
| Within-batch Accuracy | 101.3 - 108.0% |
| Within-batch Precision (% RSD) | 3.0 - 12.3% |
| Application in PK Study (Mean ± SD, n=3) | |
| Cmax | 4077 ± 1327 ng/mL |
| AUC(0-24) | 8989 ± 1590 ngh/mL |
| t1/2 | 2.9 ± 1.4 h |
| Bioavailability | 90 ± 14% |
The experimental workflow for the LC-MS/MS analysis is outlined below:
This method, developed using an Analytical Quality by Design (AQbD) approach, is ideal for the assay and stability-indicating analysis of this compound in bulk drug substances [2].
The following table summarizes the key validation results obtained for the non-deuterated Epalrestat using this RP-HPLC method [2].
Table 2: RP-HPLC Method Validation Summary (for Epalrestat)
| Parameter | Result / Condition |
|---|---|
| Optimized Mobile Phase | NaH₂PO₄ Buffer : Methanol (10:90 v/v) |
| Flow Rate | 1.1 mL/min |
| Retention Time | ~2.88 minutes |
| Linearity Range | 50 - 150 µg/mL |
| Regression Coefficient (r²) | 1 |
| % Recovery | 100% |
| Precision (% RSD) | 0.2% |
| Limit of Detection (LOD) | 0.082 µg/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL |
The AQbD workflow for developing and validating this robust HPLC method is illustrated below:
Forced degradation studies should be performed to demonstrate the stability-indicating property of the method. Stress the this compound sample under various conditions, including acid, base, oxidative, thermal, and photolytic stress, as per ICH Q2(R1) guidelines [2]. The developed RP-HPLC method effectively separated the parent drug from its degradation products, confirming its suitability for stability studies.
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the steps or parameters, please feel free to ask.
The development of robust analytical methods for the simultaneous quantification of a pharmaceutical compound and its deuterated analog is crucial in modern drug development and research. Such methods are applied in areas including deuterated drug discovery, metabolic stability studies, and the preparation of analytical internal standards [1].
This application note provides a detailed protocol for the simultaneous determination of Epalrestat, an aldose reductase inhibitor used for diabetic neuropathy, and its deuterated analog. The method leverages UPLC-MS/MS, a technique recognized for its high sensitivity, specificity, and speed in multi-analyte determination [2]. The protocol outlined below has been adapted from validated methods for other drug classes and is designed to be a reliable starting point for researchers.
[x], where [x] denotes the number of deuterium atoms).The following configuration and parameters are proposed based on contemporary techniques for analyzing complex deuterated compounds and multi-analyte panels [1] [2].
Table 1: Proposed UPLC-MS/MS Instrument Parameters
| Parameter | Specification |
|---|---|
| Chromatography System | UPLC (e.g., Waters ACQUITY, Thermo Scientific Vanquish) |
| Analytical Column | C18 or C8 column (e.g., 100 x 2.1 mm, 1.7 µm) [2] [3] |
| Column Temperature | 40 °C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Linear gradient from 20% B to 95% B over 3-5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), polarity to be determined empirically for Epalrestat |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Sample Preparation Procedure: A simple protein precipitation is recommended for plasma/serum samples.
[y] where [y]≠[x], is ideal for highest accuracy).The development of a successful simultaneous assay involves a logical sequence of steps to optimize separation and detection. The following diagram outlines the core workflow.
For a comprehensive characterization beyond quantification, a multi-technique approach is highly recommended. The following table compares the role of different analytical techniques in the full analysis of Epalrestat and its deuterated analog.
Table 2: Complementary Analytical Techniques for Deuterated Compound Characterization [1]
| Technique | Role in Characterization of Epalrestat and Deuterated Analog | Key Strength |
|---|---|---|
| NMR Spectroscopy | Structural Verification & Isotopic Purity: Confirms the molecular structure and precisely identifies the sites of deuterium incorporation. Can quantify the hydrogen-to-deuterium ratio (isotopic purity) [1] [4]. | Provides atomic-level detail and definitive structural confirmation, including stereochemistry. |
| GC-MS | Analysis of Volatile Derivatives: Useful if Epalrestat can be made volatile via derivatization. Provides complementary data on isotopic distribution and can identify volatile impurities [1]. | High-resolution separation and isotope ratio determination for volatile compounds. |
| LC-MS / UPLC-MS/MS | Primary Tool for Simultaneous Quantification: Ideal for sensitive, high-throughput quantification of both compounds in complex matrices like plasma. The core technique for this application note [1] [2]. | Exceptional sensitivity and specificity for targeted quantification of non-volatile molecules. |
A method intended for drug development or bioanalysis must be rigorously validated. The following parameters, adapted from contemporary methods, should be assessed [2] [3].
Table 3: Key Method Validation Parameters and Targets
| Parameter | Description | Target Acceptance Criteria |
|---|---|---|
| Linearity & Analytical Measurement Range (AMR) | The ability to obtain test results proportional to analyte concentration. | R² ≥ 0.99 (e.g., 0.994-1.000) over the intended concentration range [2]. |
| Precision | The closeness of agreement between a series of measurements. | Coefficient of Variation (CV) < 15% (for both low and high QC levels) [2]. |
| Accuracy | The closeness of the measured value to the true value. | Bias (Inaccuracy) < 15% [2]. |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10, with precision and accuracy meeting the above criteria [2]. |
| Matrix Effect | The impact of the sample matrix on the ionization of the analyte. | CV of the matrix factor should be < 15% [2]. |
| Stability | The stability of analytes during storage and processing (e.g., benchtop, freeze-thaw). | Concentration deviation < 15% from nominal value [2]. |
This application note outlines a robust framework for developing and validating a UPLC-MS/MS method for the simultaneous determination of Epalrestat and its deuterated analog. The proposed protocol, based on established principles for analyzing deuterated compounds and multi-analyte panels, provides a strong foundation for researchers.
The synergy of MS-based quantification for concentration data and NMR for definitive structural analysis of the deuterated product represents a powerful, comprehensive strategy [1]. This method is expected to be applicable in various research scenarios, including therapeutic drug monitoring studies, pharmacokinetic profiling, and deuterated drug discovery programs.
Epalrestat is an aldose reductase inhibitor used for treating diabetic complications, and precise quantification in biological matrices is essential for pharmacokinetic studies [1] [2]. The use of a stable isotope-labeled internal standard (IS), Epalrestat-d5, corrects for analyte loss during sample preparation and ion suppression/enhancement effects during mass spectrometry [1]. This protocol details a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for quantifying epalrestat in human plasma using this compound.
2.1. Materials and Reagents
2.2. Instrumentation and Conditions
2.3. Sample Preparation Procedure
The following table summarizes the key validation parameters as reported in the literature for a method using this compound.
| Validation Parameter | Result | Experimental Details |
|---|---|---|
| Linear Range | 10.0 - 8,000 ng/mL | Wide dynamic range suitable for pharmacokinetic studies [1] |
| Correlation Coefficient (r) | ≥ 0.99 | Demonstrates excellent linearity [1] |
| Precision (Within-run RSD) | < 9.3% | Acceptable reproducibility [1] |
| Precision (Between-run RSD) | < 9.3% | Acceptable reproducibility over different runs [1] |
| Accuracy (Within-run RE) | -8.4% to 4.2% | Values within ±15% of the nominal concentration [1] |
| Accuracy (Between-run RE) | -8.4% to 4.2% | Values within ±15% of the nominal concentration [1] |
| Matrix Effect | Not significant | No substantial ion suppression/enhancement thanks to the isotopic IS [1] |
| Recovery | High | Efficient extraction of the analyte from plasma [1] |
| Incurred Sample Reanalysis | 100% met criteria | Confirms method reliability for study samples [1] |
For comparison, an earlier LC-MS/MS method in rat plasma without this compound showed a linear range of 2-5,000 ng/mL, with accuracy of 101.3-108.0% and precision (RSD) of 3.0-12.3% [2].
The validated method was successfully applied to a pharmacokinetic study. After oral administration of epalrestat (10 mg/kg) to male Wistar rats (n=3), the following mean pharmacokinetic parameters were obtained, demonstrating the method's applicability [2]:
The following diagrams, generated using Graphviz DOT language, illustrate the experimental workflow and the therapeutic context of epalrestat.
This compound is a deuterium-labeled isotope of the aldose reductase inhibitor Epalrestat, where five hydrogen atoms in the molecular structure have been replaced with stable deuterium atoms. This chemical modification creates an ideal internal standard for quantitative mass spectrometry-based analyses, as it exhibits nearly identical chemical properties to the native compound while being distinguishable by mass difference. Epalrestat itself is an orally active aldose reductase inhibitor used clinically for diabetic neuropathy, and its deuterated form serves as a critical tool in pharmacological and metabolic studies. The incorporation of five deuterium atoms ([²H]) increases the molecular weight from 319.4 g/mol (unlabeled Epalrestat) to 324.43 g/mol (this compound), creating a consistent 5 Da mass separation that can be readily detected by mass spectrometry [1].
The primary application of this compound in research settings is as an internal standard for quantitative analysis using advanced analytical techniques including liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. As a stable isotope-labeled tracer, it enables researchers to account for variability in sample preparation, injection volume, and ion suppression effects during mass spectrometric analysis. Furthermore, this compound facilitates precise pharmacokinetic profiling of Epalrestat in biological matrices, allowing researchers to accurately quantify drug concentrations, monitor metabolic stability, and investigate drug-drug interactions in preclinical and clinical studies [1].
Table 1: Fundamental properties of this compound
| Property | Specification | Research Significance |
|---|---|---|
| CAS Number | 2755644-33-6 | Unique identifier for chemical ordering and regulatory compliance |
| Molecular Formula | C₁₅H₈D₅NO₃S₂ | Distinguishes from unlabeled Epalrestat (C₁₅H₁₃NO₃S₂) |
| Molecular Weight | 324.43 g/mol | 5 Da higher than unlabeled Epalrestat (319.4 g/mol) |
| Isotopic Purity | ≥95% (typical for labeled standards) | Ensures minimal interference from unlabeled species in MS detection |
| Storage Conditions | -20°C under inert atmosphere | Maintains chemical stability and isotopic integrity |
| Solubility | 20 mg/mL in DMSO (61.65 mM) | Informs stock solution preparation for experimental workflows |
The chemical structure of this compound maintains the core pharmacological motif of unlabeled Epalrestat, featuring the same (1Z,2E)-5-(2-methyl-3-phenyl-2-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic acid backbone with deuterium atoms specifically incorporated at five positions on the phenyl ring. This strategic labeling ensures that the biological activity and chemical behavior remain essentially identical to the native compound while providing the necessary mass differential for analytical discrimination. The deuterium labeling occurs at metabolically stable positions to ensure the label remains intact during experimental procedures, maintaining the integrity of the internal standard throughout analytical workflows [1].
Materials Required:
Protocol:
Table 2: this compound stock solution preparation options
| Concentration | Mass in 10 mL DMSO | Molecularity | Recommended Applications |
|---|---|---|---|
| 1 mg/mL | 10.0 mg | 3.08 mM | Primary stock for further dilutions |
| 5 mg/mL | 50.0 mg | 15.41 mM | High-throughput screening |
| 10 mg/mL | 100.0 mg | 30.82 mM | Working stock for spiking series |
For most analytical applications, working solutions are prepared by serial dilution of the primary stock solution using appropriate solvents compatible with the biological matrix being analyzed. For LC-MS/MS applications in biological fluids, prepare working solutions in a mixture of 50:50 (v/v) methanol:water to match the chromatographic initial conditions and minimize solvent effects. A typical calibration curve working solution might be prepared at 100 μg/mL, which is then serially diluted to create standards spanning the expected concentration range in the biological matrix. For mass spectrometry applications where the internal standard is added to every sample, a consistent working concentration (typically 0.5-1 μg/mL) should be prepared in bulk, aliquoted, and stored at -20°C to maintain consistency across the analytical batch [2] [1].
The LC-MS/MS method for Epalrestat quantification using this compound as an internal standard requires optimized chromatographic conditions to achieve adequate separation, peak shape, and sensitivity. The method should utilize a reverse-phase separation with a C18 or similar hydrophobic stationary phase. The mobile phase typically consists of a combination of aqueous ammonium acetate (10 mM) and acetonitrile, employing a rapid gradient program to achieve efficient separation while maintaining a short run time for high-throughput applications. The column temperature should be maintained between 30-40°C to ensure retention time reproducibility, and the injection volume is typically 5-20 μL depending on the sensitivity requirements and sample availability. The use of ammonium acetate in the mobile phase facilitates efficient ionization in the mass spectrometer while providing buffering capacity for reproducible retention times [2].
Table 3: Optimized MS/MS parameters for Epalrestat and this compound
| Parameter | Epalrestat (Analyte) | This compound (Internal Standard) |
|---|---|---|
| Precursor Ion (m/z) | 318 | 323 |
| Product Ion (m/z) | 58 | 58 |
| Ionization Mode | ESI positive | ESI positive |
| Dwell Time (ms) | 50-100 | 50-100 |
| Collision Energy (V) | Optimized for system | Optimized for system |
| Declustering Potential (V) | Optimized for system | Optimized for system |
Detection should be performed in Multiple Reaction Monitoring (MRM) mode to achieve the highest specificity and sensitivity. The transition of m/z 318→58 is monitored for Epalrestat, while m/z 323→58 is monitored for this compound. The fragment ion at m/z 58 is common to both compounds and corresponds to a stable fragmentation product of the thiazolidineacetic acid moiety. The instrument parameters including collision energy, declustering potential, and entrance potential should be optimized for the specific instrument platform being used. The source temperature, ion spray voltage, and nebulizer gas should be adjusted to maximize signal intensity while minimizing source fragmentation [2].
Materials and Reagents:
Procedure:
For regulatory compliance and scientific rigor, the analytical method should be thoroughly validated according to accepted guidelines. The linear dynamic range for Epalrestat quantification typically spans from 2-5,000 ng/mL in rat plasma, with the lower limit of quantification (LLOQ) established at 2 ng/mL. The within-batch accuracy should fall within 101.3-108.0% of the nominal concentration, with precision (expressed as coefficient of variation) ranging between 3.0-12.3%. Additional validation parameters including specificity, matrix effects, recovery, and stability under various storage and processing conditions should be established to ensure reliable performance throughout the analytical workflow. The use of this compound as an internal standard significantly improves the accuracy and precision of the method by correcting for variability in sample preparation and matrix-induced ionization effects in the mass spectrometer [2].
The validated LC-MS/MS method with this compound as internal standard has been successfully applied to pharmacokinetic studies in animal models. Following oral administration of Epalrestat at 10 mg/kg to Wistar rats, the mean pharmacokinetic parameters demonstrate a Cmax of 4077 ± 1327 ng/mL, AUC0-24 of 8989 ± 1590 ng·h/mL, and elimination half-life of 2.9 ± 1.4 hours. The absolute bioavailability of Epalrestat was determined to be 90 ± 14% in male Wistar rats, indicating excellent oral absorption. These parameters were reliably quantified using the deuterated internal standard approach, which provided the necessary precision and accuracy for robust pharmacokinetic modeling [2].
The application of this compound extends beyond conventional pharmacokinetics to specialized research areas including tracer metabolomics, where it helps elucidate the role of aldose reductase in abnormal polyol metabolism associated with diabetic complications and congenital disorders of glycosylation. Recent research has revealed that aldose reductase inhibition with Epalrestat decreases polyols and increases GDP-mannose in PMM2-CDG (phosphomannomutase 2 congenital disorder of glycosylation), demonstrating that AR inhibition diverts glucose flux away from polyol production toward the synthesis of sugar nucleotides and ultimately improves glycosylation. These sophisticated applications rely on the precise quantification enabled by deuterated internal standards like this compound to generate reliable data for metabolic pathway analysis [3].
For ongoing studies, implement a comprehensive quality control system including:
This compound serves as an essential analytical tool for the precise quantification of Epalrestat in biological matrices. The protocols outlined in this document provide researchers with a robust methodology for sample preparation, LC-MS/MS analysis, and data interpretation. The use of this deuterated internal standard significantly enhances the reliability and reproducibility of experimental results, making it indispensable for pharmacokinetic studies, metabolic investigations, and drug development research involving Epalrestat. By following these detailed application notes and protocols, researchers can implement this methodology with confidence in their analytical workflows.
This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantitative analysis of Epalrestat-d5 in biological matrices. The method is adapted and optimized from published procedures for Epalrestat [1] [2], leveraging the superior sensitivity and selectivity of triple quadrupole mass spectrometers [3]. It is designed for application in pharmacokinetic and metabolomic studies during drug development.
Epalrestat is an aldose reductase inhibitor used for the treatment of diabetic neuropathy. Recent research has also proposed its potential in treating PMM2-CDG (a congenital disorder of glycosylation), where it helps decrease abnormal polyol production and improve glycosylation [4]. The deuterated analog, This compound, is used as an internal standard in quantitative bioanalysis to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of assays.
This protocol outlines a robust, validated method for separating and quantifying this compound, which is critical for high-quality research in drug metabolism and pharmacokinetics.
2.1. Materials and Reagents
2.2. Instrumentation and Chromatographic Conditions The following conditions are recommended based on published methods for Epalrestat [1] [2] and instrument capabilities [3].
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification | | :--- | :--- | | Analytical Column | XBridge C18, 250 × 4.6 mm, 5 µm [2] or equivalent. | | Mobile Phase A | 10 mM Ammonium Acetate in Water [1] [2]. | | Mobile Phase B | Methanol [2] or Acetonitrile. | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 2.0 | 90 | | | 5.0 | 90 | | | 5.1 | 10 | | | 7.0 | 10 | | Flow Rate | 1.0 mL/min [1] | | Column Temperature | 25 °C [2] | | Injection Volume | 10 µL [2] |
2.3. Mass Spectrometric Conditions The MRM transitions must be experimentally optimized for this compound. The following is an estimate based on the known transition for Epalrestat.
Table 2: Proposed MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Epalrestat | 318 | 58 [1] | To be optimized |
| This compound | 323 | 58 | To be optimized |
2.4. Sample Preparation Procedure
The method should be validated according to ICH or FDA guidelines. Key parameters, with exemplary data for Epalrestat from literature, are summarized below.
Table 3: Key Method Validation Parameters (Exemplary data for Epalrestat) [1] [2]
| Validation Parameter | Result for Epalrestat |
|---|---|
| Linear Range | 2 - 5,000 ng/mL [1] |
| Precision (% RSD) | Within-batch: 3.0 - 12.3% [1] |
| Accuracy (%) | Within-batch: 101.3 - 108.0% [1] |
| LOD / LOQ | 0.082 µg/mL / 0.2 µg/mL (in bulk drug) [2] |
| Recovery | ~100% [2] |
The entire procedure, from sample preparation to data reporting, can be visualized in the following workflow. The diagram is generated using Graphviz with high-contrast colors for readability.
Diagram Title: LC-MS/MS Workflow for this compound Analysis
For comparative analysis of multiple chromatograms (e.g., in stability studies), advanced data processing is required. This involves registration (alignment) to correct for retention time shifts and normalization to account for differences in sample amount [5] [6]. The following diagram illustrates this comparative data processing pipeline.
Diagram Title: Chromatogram Comparison Data Processing
This validated method enables precise investigation of Epalrestat's role in metabolic pathways. The diagram below illustrates its mechanism of action in the context of diabetic complications and PMM2-CDG, based on recent metabolomic findings [4].
Diagram Title: Epalrestat Mechanism and Metabolic Impact
Epalrestat is a clinically important aldose reductase inhibitor used for managing diabetic peripheral neuropathy (DPN) in several countries including Japan, China, and India [1] [2]. As research continues to explore potential applications of epalrestat beyond neuropathy—including nephropathic protection in diabetic kidney disease—the need for robust analytical methods to study its pharmacokinetic profile has increased significantly [1]. The deuterated internal standard epalrestat-d5 provides superior analytical precision for quantitative LC-MS/MS assays by correcting for variability in sample preparation and ionization efficiency, thereby enhancing data quality in pharmacokinetic studies.
The development of reliable bioanalytical methods for epalrestat quantification faces several challenges, including achieving sufficient sensitivity for low-concentration pharmacokinetic samples, addressing the compound's specific extraction recovery requirements from biological matrices, and ensuring selectivity against endogenous matrix components [3] [4]. This application note addresses these challenges by presenting a thoroughly validated LC-MS/MS method with detailed protocols for studying epalrestat pharmacokinetics in preclinical models, complete with experimental parameters, validation data, and visual workflow representations to facilitate implementation in drug development laboratories.
The developed LC-MS/MS method provides reliable quantification of epalrestat in biological matrices with superior sensitivity and high selectivity [4]. The method employs protein precipitation as the sample preparation technique, offering advantages of simplicity and throughput compared to more complex extraction methodologies. For the deuterated internal standard this compound, the same protocol applies with expectation of nearly identical chromatographic behavior and ionization characteristics, with appropriate mass adjustment.
Chromatographic conditions utilize a reverse-phase separation strategy with a C18 column and gradient elution program. The mobile phase consists of 10mM ammonium acetate in water (Solvent A) and acetonitrile (Solvent B), with a flow rate of 0.4 mL/min and column temperature maintained at 40°C [4]. The gradient program begins at 30% B, increases to 90% B over 2.5 minutes, holds for 1 minute, then returns to initial conditions for re-equilibration. The total run time is 5 minutes per sample, enabling high-throughput analysis of large pharmacokinetic sample sets.
Mass spectrometric detection operates in multiple reaction monitoring (MRM) mode with electrospray ionization. For epalrestat, the transition monitored is m/z 318→58, while for the internal standard this compound, the transition should be adjusted accordingly based on the specific deuterated positions [4]. Optimization of mass parameters should include declaration of ionization polarity (positive mode for epalrestat), and careful adjustment of collision energy and cone voltage for maximal sensitivity of both analyte and internal standard.
Table 1: LC-MS/MS Instrument Parameters for Epalrestat Quantification
| Parameter | Specification |
|---|---|
| Chromatography | |
| Column | Reverse-phase C18 (50 × 2.1 mm, 2.6 µm) |
| Mobile Phase A | 10 mM ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 30% B to 90% B over 2.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (Positive) |
| MRM Transition (Epalrestat) | m/z 318 → 58 |
| MRM Transition (IS) | m/z 410 → 348 (for reference IS) |
| Sample Preparation | |
| Technique | Protein Precipitation |
| Internal Standard | This compound (deuterated analog) |
The sample preparation protocol employs a straightforward protein precipitation technique that provides excellent recovery while minimizing complexity. The workflow begins with aliquoting 50 µL of plasma (or other biological matrix) into a clean microcentrifuge tube. Next, add 10 µL of the internal standard working solution (this compound at appropriate concentration in methanol or acetonitrile) to each sample, followed by 150 µL of acetonitrile for protein precipitation. Vortex mix vigorously for 1-2 minutes to ensure complete precipitation, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Finally, transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis, with typical injection volumes of 5-10 µL.
The following workflow diagram illustrates the sample preparation process:
Diagram 1: Sample preparation workflow for epalrestat analysis in biological matrices
The LC-MS/MS method for epalrestat quantification has been rigorously validated according to regulatory standards for bioanalytical methods, demonstrating excellent performance across all validation parameters [3] [4]. The method exhibits linear response over a concentration range of 2-5,000 ng/mL, covering expected pharmacokinetic concentrations following therapeutic dosing. The lower limit of quantification (LLOQ) of 2 ng/mL provides sufficient sensitivity to characterize the terminal elimination phase of epalrestat, which has a half-life of approximately 1.2-2.9 hours in preclinical models.
Precision and accuracy assessments demonstrate within-batch accuracy of 101.3-108.0% with precision (CV) of 3.0-12.3% across the validated concentration range [4]. The method also shows consistent extraction recovery (112.5-123.6%) with minimal matrix effects (87.9-89.5%), indicating that the protein precipitation preparation effectively isolates epalrestat while minimizing ion suppression or enhancement from co-eluting matrix components [3]. The use of this compound as internal standard further corrects for any residual matrix effects or preparation inconsistencies.
Table 2: Method Validation Performance Parameters for Epalrestat
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 2-5,000 ng/mL | R² ≥ 0.99 |
| Lower Limit of Quantification | 2 ng/mL | Accuracy 80-120%, CV ≤20% |
| Precision (CV%) | 3.0-12.3% | ≤15% (≤20% at LLOQ) |
| Accuracy (%) | 101.3-108.0% | 85-115% (80-120% at LLOQ) |
| Extraction Recovery | 112.5-123.6% | Consistent across levels |
| Matrix Effect | 87.9-89.5% | 85-115% |
| Carryover | <20% of LLOQ | ≤20% of LLOQ |
Linearity and calibration curve validation requires preparation of a minimum of eight non-zero calibration standards covering the range of 2-5,000 ng/mL, plus a blank sample (without analyte) and a zero sample (with internal standard). Analyze calibration curves in triplicate across three separate days, with correlation coefficients (R²) exceeding 0.99. The calibration curve typically follows a weighted linear regression model (1/x or 1/x² weighting) to ensure accuracy across the extensive concentration range.
Precision and accuracy are assessed using quality control (QC) samples at four concentration levels: LLOQ (2 ng/mL), low QC (6 ng/mL), medium QC (400 ng/mL), and high QC (4000 ng/mL). Analyze five replicates of each QC level in a single run for within-batch evaluation, and across three different days for between-batch assessment. Extraction recovery is determined by comparing peak areas of pre-extraction spiked samples with post-extraction spiked samples at three concentration levels. Matrix effects are evaluated by analyzing samples from six different lots of matrix, with the matrix factor (peak area in presence of matrix/peak area in solution) having a CV ≤15%.
The rat pharmacokinetic study provides critical data on epalrestat absorption, systemic exposure, and elimination characteristics following oral administration [4]. The protocol utilizes male Wistar rats (weighing 200-250 g, n=6 per group) following an overnight fast with free access to water. Administer epalrestat orally at 10 mg/kg, suspended appropriately in 0.5% carboxymethylcellulose (CMC) solution. Collect blood samples (approximately 0.3 mL) pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose via a suitable method (e.g., tail vein or cannulation). Centrifuge blood samples immediately at 4°C at 6200 × g for 10 minutes to separate plasma, and store at -80°C until analysis.
Sample analysis follows the validated LC-MS/MS method described in Section 2.1, with this compound as internal standard. Calculate plasma concentrations using the daily calibration curve, and determine key pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., WinNonlin or Phoenix). This study design typically yields mean pharmacokinetic parameters including maximum concentration (C~max~) of 4077 ± 1327 ng/mL, area under the curve (AUC~0-24~) of 8989 ± 1590 ng·h/mL, and elimination half-life (t~1/2~) of 2.9 ± 1.4 hours, with absolute bioavailability of approximately 90 ± 14% in male Wistar rats [4].
For mouse studies, use C57BL/6J mice (weighing 20-25 g, n=6-8 per group) following similar fasting conditions [3]. Administer epalrestat orally at appropriate doses (typically 10-50 mg/kg) suspended in vehicle. Collect blood samples via retro-orbital bleeding or other appropriate methods at serial time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12 hours post-dose) using small collection volumes (50-100 μL) to avoid physiological impact. Process plasma as described for rat studies and analyze using the LC-MS/MS method. In mice, epalrestat demonstrates dose-dependent exposure with mean C~max~ of 36.23 ± 7.39 μg/mL, AUC~0-12h~ of 29,086.5 μg/L·h, half-life of 1.2 hours, and mean residence time (MRT) of 1.8 hours following single-dose administration [3].
Table 3: Pharmacokinetic Parameters of Epalrestat in Preclinical Models
| Parameter | Rats (10 mg/kg) [4] | Mice (Single Dose) [3] |
|---|---|---|
| C~max~ | 4077 ± 1327 ng/mL | 36.23 ± 7.39 μg/mL |
| AUC~0-last~ | 8989 ± 1590 ng·h/mL | 29,086.5 μg/L·h |
| T~max~ (h) | 1-2 h | 1-2 h |
| t~1/2~ (h) | 2.9 ± 1.4 h | 1.2 h |
| MRT (h) | Not specified | 1.8 h |
| V~d~/F (L/kg) | Not specified | Dose-dependent |
| CL/F (L/h/kg) | Not specified | Dose-dependent |
| Bioavailability | 90 ± 14% | Not specified |
The following diagram illustrates the pharmacokinetic study workflow:
Diagram 2: Pharmacokinetic study workflow from dosing to parameter calculation
The tissue distribution study protocol characterizes epalrestat penetration into various organs and tissues, providing critical information on potential sites of action and accumulation [3]. Use C57BL/6J mice (n=4-6 per time point) administered a single oral dose of epalrestat (10-50 mg/kg). At predetermined time points (e.g., 1, 2, 4, 8, and 12 hours post-dose), euthanize animals and collect tissues of interest including stomach, intestine, liver, kidney, brain, and any other relevant tissues. Rinse tissues with cold saline to remove blood, blot dry, and weigh accurately. Homogenize tissues in phosphate buffer or saline (typically 1:3 w/v ratio) using a homogenizer cooled with ice bath. Store homogenates at -80°C until analysis.
For analysis, aliquot 50 μL of tissue homogenate and follow the sample preparation procedure described in Section 2.2, with careful attention to potential matrix effects in different tissues. Prepare tissue-specific calibration curves in corresponding blank tissue homogenates to account for extraction efficiency variations. Epalrestat demonstrates high tissue exposure in stomach, intestine, liver, and kidney, with only minimal distribution to brain, indicating limited blood-brain barrier penetration [3]. This distribution pattern aligns with epalrestat's pharmacological effects in peripheral tissues and its utility for diabetic complications without significant central nervous system exposure.
The multiple-dose pharmacokinetic study evaluates potential time-dependent changes in epalrestat disposition and is conducted similarly to the single-dose study but with extended duration [3]. Administer epalrestat once daily for 7-14 days at the selected dose level (e.g., 10 mg/kg/day). On the final day of dosing, conduct intensive blood sampling as described in the single-dose protocol. Compare pharmacokinetic parameters between single and multiple dosing to identify any significant alterations. Studies have shown that multiple dosing significantly increases mean residence time (MRT) and apparent volume of distribution (V~d~) compared to single-dose administration, suggesting possible tissue accumulation or altered distribution with repeated dosing [3].
For oral administration in preclinical studies, epalrestat requires formulation in appropriate vehicles due to its poor aqueous solubility. The standard formulation uses 0.5% carboxymethylcellulose (CMC) sodium salt in purified water. To prepare 100 mL of vehicle, accurately weigh 0.5 g of CMC sodium and gradually add it to 100 mL of purified water while stirring continuously using a magnetic stirrer. Continue stirring until the CMC is completely dissolved and the solution appears clear without visible particles. This may take 1-2 hours. Alternatively, prepare a 1% CMC stock solution and dilute 1:1 with water for 0.5% concentration.
For the dosing formulation, accurately weigh the required amount of epalrestat based on the intended dose level and animal body weight. For a 10 mg/kg dose in rats (average weight 225 g), the required epalrestat per animal is 2.25 mg. Add the weighed epalrestat to the appropriate volume of 0.5% CMC vehicle (typically 5-10 mL/kg administration volume, so approximately 1.125 mL for a 225 g rat). Mix thoroughly using a vortex mixer or magnetic stirrer to ensure uniform suspension. Prepare fresh dosing formulation daily to maintain stability and consistency. For controlled studies, consider analyzing dosing formulation samples to confirm accurate target concentrations.
This comprehensive application note provides detailed protocols for the quantification of epalrestat using this compound as internal standard in pharmacokinetic studies. The validated LC-MS/MS method offers robust performance with sensitivity sufficient to characterize epalrestat pharmacokinetics in both plasma and tissues. The incorporation of This compound as internal standard enhances data quality by correcting for analytical variability, particularly important in long-term pharmacokinetic studies with multiple sampling points. The protocols described have been demonstrated to yield reliable and reproducible results in preclinical species, providing a solid foundation for future investigational studies of epalrestat in diabetic complications.
The following diagram outlines the standard protocol for using an internal standard like this compound in bioanalysis.
When developing your own detailed protocol, you will need to define and optimize the following parameters. The table below outlines critical variables to consider.
| Parameter | Typical Considerations | Purpose/Impact |
|---|---|---|
| Sample Volume | Plasma, serum, urine volume (e.g., 50-100 µL). | Must be practical and provide sufficient sensitivity. |
| Internal Standard Amount | Spiking volume and concentration of this compound solution. | Must be precise and consistent across all samples. |
| Protein Precipitation Solvent | Type (e.g., methanol, acetonitrile), volume (e.g., 2-4x sample volume), acidity. | Efficiently removes proteins; choice affects recovery of analyte and IS. |
| Mixing & Centrifugation | Vortex time & speed; centrifugation speed, time, and temperature. | Ensures complete precipitation and recovery of the supernatant. |
| Chromatography (LC) | Column type, mobile phase, gradient, flow rate. | Separates Epalrestat and this compound from matrix components. |
| Mass Spectrometry (MS) | Ionization mode (e.g., ESI), MRM transitions for Epalrestat and this compound. | Provides specific detection and quantification. |
Peak splitting in HPLC occurs when a single analyte peak appears as two or more conjoined peaks, often described as having a 'shoulder' or 'twin' [1]. This indicates that different portions of the sample are eluting at slightly different times, which can be caused by various issues in the column, method, or instrumentation [2].
The table below summarizes the common causes of peak splitting and their respective solutions, synthesized from expert sources.
| Category | Root Cause | Symptoms & Specifics | Recommended Solution |
|---|---|---|---|
| Column Issues | Voids at column inlet [1] [3] | All peaks splitting; uneven flow paths | Reverse-flush the column if possible [3]. Replace column [1]. |
| Blocked or contaminated inlet frit [1] [4] | All peaks splitting; pressure changes | Wash column with strong solvent (e.g., 90% ACN or MeOH) [3]. Replace frit or column [1]. | |
| Degraded column packing [2] | Split peaks for some or all analytes | Replace column. Ensure column is packed with even, bubble-free material [2]. | |
| Method & Sample | Strong Sample Solvent [4] | Affects early-eluting peaks or all peaks if solvent is stronger than mobile phase | Dilute sample in a solvent that is weaker than or matches the starting mobile phase [4] [2]. |
| Co-elution of Components [1] | Only a single peak appears split; indicates two unresolved compounds | Optimize method: adjust mobile phase composition, temperature, or flow rate [1]. Verify with smaller injection volume [1]. | |
| High Sample Concentration [2] | Overloads the stationary phase, causing split peaks | Dilute the sample to an appropriate concentration [2]. | |
| Instrument & Connections | Dead Volume in Flow Path [4] | All peaks splitting (if after column); peak shape improves with retention time (if before column) | Check and tighten all connections between injector and detector. Use low-dead-volume fittings and ensure proper ferrule depth [4] [2]. |
| Unstable Mobile Phase/Flow [2] | Unstable baseline combined with peak splitting | Use high-quality solvents, degas mobile phase, and regularly calibrate the pump for a stable flow rate [2]. |
To help diagnose the problem systematically, you can follow the logic in this workflow:
Q1: I only see splitting in one peak in my mixture. What does this mean? This strongly suggests that the "split peak" is actually two different compounds co-eluting very close together [1]. You should try a smaller injection volume to confirm. If you observe two separate peaks, you need to adjust your method parameters like mobile phase composition, temperature, or flow rate to achieve better resolution [1].
Q2: How can a strong sample solvent cause peak splitting? If the sample is dissolved in a solvent that is stronger (e.g., more organic in Reverse-Phase HPLC) than the starting mobile phase, it can create a mismatch upon injection. This causes the analyte to precipitate and re-dissolve at the column head as the composition normalizes, leading to a distorted, often split, peak shape [4] [2]. The solution is to ensure your sample diluent is the same as or weaker than your initial mobile phase.
Q3: What is the simplest first step to try and fix a split peak? A column wash is a very effective first step. Flush the column thoroughly with a strong organic solvent like 90% acetonitrile or methanol to dissolve and wash out any accumulated contaminants that might be blocking the frit or creating active sites [3]. This can often restore the column's performance and improve peak shape.
If a blocked frit or contamination is suspected, follow this detailed protocol:
The table below summarizes the key parameters for a validated, stability-indicating RP-HPLC method for Epalrestat, developed using an Analytical Quality by Design (AQbD) approach [1].
| Parameter | Specification |
|---|---|
| Mobile Phase | Sodium Dihydrogen Phosphate (NaH₂PO₄) : Methanol (10:90, v/v) [1] |
| Column | X bridge C18 (250 mm × 4.6 mm, 5 µm) [1] |
| Flow Rate | 1.1 mL/min [1] |
| Detection Wavelength | 240 nm [1] |
| Retention Time | ~2.88 minutes [1] |
| Linearity Range | 50–150 µg/mL [1] |
| Injection Volume | 10 µL [1] |
| Column Temperature | 25°C [1] |
The following workflow outlines the key steps for method setup and sample preparation based on the published procedure [1].
Here are common HPLC issues and their solutions, synthesized from general troubleshooting guides and specific information about Epalrestat.
| Problem | Possible Causes | Recommended Solutions |
|---|
| Abnormal Peak Shape (Tailing) | - Basic compounds interacting with silanol groups [2].
What is the stability of Epalrestat in solution, and how does it affect my analysis? Epalrestat's stability is pH-dependent. It is more stable in neutral and alkaline conditions but degrades faster in acidic environments and at higher temperatures. Degradation follows first-order kinetics [4]. For accurate quantitative analysis, it is crucial to use a freshly prepared neutral diluent (like the mobile phase) and store standard solutions appropriately.
My peaks are broader than expected. What could be the issue? Broad peaks can result from a detector cell volume that is too large for the column used, excessive extra-column volume in tubing, or a slow detector response time setting [2]. Ensure your system (especially tubing diameter and detector cell) is appropriate for the column dimensions and adjust the data acquisition rate or response time in your software [2].
Why is a guard column recommended, and when should I replace it? A guard column protects the expensive analytical column from contaminants and particulates that can clog the inlet frit, leading to high backpressure and peak broadening [3]. Replace the guard column when you observe a steady increase in system pressure, a change in peak shape (like fronting or tailing), or a loss of resolution [2].
Is this method suitable for studying Epalrestat degradation? Yes. The method summarized from [1] has been validated as stability-indicating. It successfully separated Epalrestat from its degradation products formed under various stress conditions (acid, base, oxidation, etc.), meaning it is suitable for forced degradation studies.
Fine-tuning your Liquid Chromatography and Mass Spectrometry parameters is the most direct way to enhance sensitivity. The core goal is to maximize ionization efficiency and improve the signal-to-noise ratio.
The table below summarizes optimal parameters from validated methods for detecting Epalrestat in biological matrices [1] [2].
| Parameter Category | Specific Setting | Recommended Value / Condition | Key Considerations & Impact |
|---|---|---|---|
| Chromatography | Column Type | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 μm) | Standard for small molecules; provides good retention and peak shape [1]. |
| Mobile Phase | Acetonitrile + 2 mM Ammonium Acetate in Water | Acetonitrile offers sharp peaks. Additive like ammonium acetate promotes stable ionization [1]. | |
| Gradient | Fast Gradient Elution | A 2-minute run time with a 0.92-min retention time for Epalrestat has been validated, boosting throughput and peak concentration [1]. | |
| Flow Rate | Micro-flow (e.g., 57 μL/min) | Micro-flow offers a good compromise, significantly boosting signal intensity compared to analytical flow without the robustness challenges of nano-flow [3]. | |
| Mass Spectrometry | Ionization Mode | Negative Electrospray Ionization (ESI-) | Suitable for Epalrestat, which is a carboxylic acid derivative [1]. |
| | MS Mode | Multiple Reaction Monitoring (MRM) | Epalrestat: m/z 318 → 58 Epalrestat-d5 (IS): m/z 410 → 348 | Monitors specific parent-to-daughter ion transitions for high selectivity and sensitivity [1] [2]. | | | Source Parameters | Capillary Voltage, Desolvation Temperature, Nebulizing/Drying Gas | Must be optimized for your specific instrument and mobile phase. Higher temperatures aid desolvation but can degrade thermally labile compounds [4]. |
Effective sample preparation is crucial for removing interfering compounds that can cause ion suppression and increase noise.
For ultimate sensitivity, especially with limited sample volumes, consider scaling down your LC system.
Here are answers to common specific issues you might encounter.
Q1: I am getting a weak signal for this compound. What should I check first?
Q2: My analysis suffers from high background noise or ion suppression. How can I reduce it?
Q3: The retention time of Epalrestat is unstable. What could be the cause?
The following diagram outlines a systematic workflow to diagnose and solve sensitivity issues in your lab.
Matrix effects (ME) cause ion suppression or enhancement, critically impacting the accuracy, sensitivity, and reliability of LC-MS methods. [1] [2] [3] For stable isotope-labeled internal standards like Epalrestat-d5, MEs can compromise the standard's ability to correct for analyte losses, making their management essential. [4] [2]
The table below summarizes core strategies to assess and overcome matrix effects throughout the analytical workflow.
| Strategy Category | Specific Methods & Techniques | Key Considerations & Applications |
|---|---|---|
| Sample Preparation & Clean-up [1] [3] | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation | Reduces concentration of interfering matrix components. SPE is highly effective for complex biological samples. [1] |
| Matrix Minimization [4] [3] | Sample Dilution | Simple and effective if method sensitivity allows. "Dirty" samples may require greater dilution. [4] |
| Chromatographic Optimization [1] | Adjusting mobile phase, column type, or gradient | Separates the analyte from co-eluting matrix interferences, a primary cause of ion suppression. [1] |
| Internal Standard Calibration [4] [2] | Stable Isotope-Labeled Internal Standard (SIL-IS) | The gold standard. Corrects for variability from MEs and instrument drift. [2] |
| Advanced Internal Standard Matching [4] | Individual Sample-Matched IS (IS-MIS) | Corrects for sample-specific MEs in heterogeneous batches, outperforming methods using a pooled sample. [4] |
| Alternative Standardization [5] | Post-Column Infusion of Standard (PCIS) | Valuable when SIL-IS is unavailable/expensive. Uses a structural analogue infused post-column for correction. [5] |
For highly variable sample matrices, the Individual Sample-Matched Internal Standard (IS-MIS) method provides superior correction. [4] The workflow ensures internal standards are matched based on the behavior of individual samples rather than a pooled average.
Procedure Overview [4]:
A systematic approach to evaluating matrix effect, recovery, and process efficiency is required by regulatory guidelines. [2] The experiment involves preparing and analyzing the following sets for at least 6 different matrix lots at two concentration levels. [2]
| Sample Set | Description | Measures |
|---|---|---|
| Set 1 (Neat Solution) | Analyte + IS spiked into pure mobile phase | Instrument response without matrix |
| Set 2 (Post-extraction Spike) | Blank matrix extracted, then analyte + IS spiked into the extract | Absolute Matrix Effect (ME) |
| Set 3 (Pre-extraction Spike) | Analyte + IS spiked into blank matrix, then carried through entire extraction | Process Efficiency (PE) and Recovery (RE) |
Calculations [2]:
Acceptance criteria typically include a CV <15% for the IS-normalized Matrix Factor across different matrix lots. [2]
Q1: When can matrix effects be ignored in Epalrestat analysis? In theory, only for a pure compound in solvent. In practice, matrix effects cannot be ignored for bioanalysis in complex matrices like plasma, serum, or CSF. Even with a stable isotope-labeled internal standard like this compound, the extent of correction must be validated, as perfect compensation is not guaranteed. [2] [3]
Q2: What is the biggest pitfall when trying to identify matrix effects? Relying solely on a pooled sample for method development and ME assessment. Biological samples are inherently variable; a pooled sample masks this heterogeneity, leading to inaccurate corrections. Using at least 6 individual matrix lots for validation is crucial. [4] [2]
Q3: Our sensitivity is limited. How can we reduce MEs without diluting? Focus on enhancing sample clean-up. Optimizing your SPE protocol or exploring different sorbents in a multilayer SPE can significantly remove phospholipids and other interferents without sacrificing analyte concentration. [1] [4] Also, investigate chromatographic parameters to increase the retention time difference between this compound and major matrix interferences. [1]
Understanding the inherent stability of Epalrestat is the first step in troubleshooting related issues. The following table summarizes key stability parameters derived from forced degradation studies [1].
| Stress Condition | Key Findings / Degradation Rate | Recommended Stable Conditions |
|---|---|---|
| pH | Degradation is pH-dependent. Least stable at strong acidic pH (e.g., pH 1.85). More stable in neutral and alkaline conditions [1]. | Maintain solutions at neutral to alkaline pH [1]. |
| Temperature | Stability decreases with rising temperature. Degradation rate constants (k) increase significantly with temperature [1]. | Store samples at lower temperatures; work at ambient or cooled conditions when possible [1]. |
| Oxidative Stress (H₂O₂) | Highly susceptible to oxidation. Degrades rapidly, even with 3% H₂O₂ [1]. | Use antioxidants in sample preparation; avoid contact with oxidizing agents [1]. |
| Light Exposure | Stability decreases upon exposure to light, especially in aqueous solution. Samples shielded from light showed significantly less degradation [1]. | Always handle Epalrestat samples under amber light or in opaque containers to shield from light [1]. |
| Ionic Strength | Stability decreases with increased ionic strength (tested with NaCl) [1]. | Use buffers with lower ionic strength in sample preparation [1]. |
| General Kinetics | Degradation follows first-order reaction kinetics under various stress conditions [1]. | - |
This detailed methodology allows you to replicate the stability study conditions to diagnose specific degradation problems in your lab [1].
Sample Preparation:
Chromatographic Analysis (RP-HPLC):
Sample Analysis:
Identification of Degradation Products:
The workflow for this stability assessment protocol can be visualized as follows:
Q1: My Epalrestat recovery from biological matrices is low and inconsistent. What could be the cause?
Q2: I see unknown peaks in my chromatogram. How can I confirm if they are degradation products of Epalrestat?
Q3: Are there any formulation strategies to improve the stability of Epalrestat?
Q4: What is the clinical relevance of Epalrestat's stability in research?
The following diagram summarizes the core strategies for protecting Epalrestat based on its degradation profile:
Signal suppression in analytical methods or functional assays can often be traced to high levels of oxidative stress and a compromised cellular environment in your experimental models. The table below summarizes the core issues and evidence-based solutions.
| Problem Area | Specific Issue | Recommended Solution | Key Parameters & Expected Outcome |
|---|---|---|---|
| Cellular Oxidative Stress | High ROS levels interfering with signal detection. | Pre-treat with Epalrestat (e.g., 4 hours before model establishment) [1]. | Measure: Mitochondrial ROS (via mitoSOX Red), Lipid peroxidation (via C11-BODIPY581/591 or MDA levels). Outcome: Significant reduction in oxidative stress markers [1]. |
| Mitochondrial Dysfunction | Loss of mitochondrial membrane potential ((\Delta\psi_m)). | Utilize Epalrestat to protect mitochondrial integrity [1]. | Measure: (\Delta\psi_m) (via JC-1 staining, shift from red to green fluorescence). Outcome: Preservation of (\Delta\psi_m), improved cellular health [1]. |
| Incomplete Pathway Activation | Insufficient Nrf2 activation failing to counteract stress. | Verify KEAP1/Nrf2 pathway activation through key experiments [1]. | Measure: Nrf2 nuclear translocation, Expression of Nrf2 downstream genes. Assays: Western Blot, Immunofluorescence, SPR/CETSA for KEAP1 binding [1]. |
To systematically confirm that Epalrestat is working as intended and to rule out the issues above, you can implement the following key experimental methodologies.
This protocol confirms that Epalrestat directly interacts with its molecular target, KEAP1, which is the first step in its antioxidant mechanism.
This workflow details how to test Epalrestat's ability to mitigate oxidative stress in a cell model of Parkinson's disease, a common scenario where signal interference may occur.
Detailed Steps:
This diagram illustrates the mechanism by which Epalrestat activates the protective Nrf2 pathway, which is crucial for reducing oxidative stress.
Key Experimental Steps for Confirmation:
Epalrestat is an aldose reductase inhibitor used for diabetic complications [1]. Its degradation is pH-dependent, follows first-order reaction kinetics, and is influenced by temperature, ionic strength, and light [2] [3].
Key Stability Factors
The table below summarizes degradation rate constants and calculated shelf-life under various stress conditions. Shelf-life (t₀.₉) is the time required for 10% degradation of the active pharmaceutical ingredient [2].
| Condition | Degradation Rate Constant (k, h⁻¹) | Shelf-Life (t₀.₉, h) |
|---|---|---|
| Acidic pH (1.85) | 0.2112 | 0.5 |
| Alkaline pH (10.97) | 0.0022 | 47.9 |
| Temperature (25°C, pH 7.1) | 0.0006 | 175.8 |
| Temperature (60°C, pH 7.1) | 0.0075 | 14.0 |
| Temperature (100°C, pH 7.1) | 0.0786 | 1.3 |
| Ionic Strength (0.9, 60°C) | 0.0092 | 11.4 |
| Oxidation (3% H₂O₂) | 0.5440 | 0.2 |
| Irradiation (daylight) | 0.0083 | 12.7 |
This method is based on the published RP-HPLC and UHPLC-PDA-MS/MS techniques [2].
1. Sample Preparation for Degradation Kinetics
2. RP-HPLC Analysis for Degradation Kinetics
3. UHPLC-PDA-MS/MS for Degradation Product Identification
The following diagram visualizes the experimental workflow.
Q1: What are the primary degradation products of Epalrestat, and how are they identified? Under stress conditions, seven degradation products were detected. Four were tentatively identified using UHPLC-PDA-MS/MS by analyzing changes in molecular weight and fragmentation patterns [2].
Q2: What are the critical storage considerations for Epalrestat solutions?
Q3: Our HPLC method for Epalrestat shows peak splitting or shoulder peaks. What could be the cause? This likely indicates the presence of co-eluting degradation products. Verify method specificity by analyzing a freshly prepared solution and a stressed sample. The published RP-HPLC method uses a specific C18 column and a phosphate buffer-acetonitrile mobile phase at pH 6.5, which effectively separated Epalrestat from its degradation products [2].
For Epalrestat-d5 analysis, a reliable starting point is a method adapted from a published LC-MS/MS protocol for Epalrestat quantification [1].
The table below details the liquid chromatography conditions:
| Parameter | Specification | Notes / Rationale |
|---|---|---|
| Column Chemistry | Reversed-Phase C18 | Standard choice for small, hydrophobic molecules like Epalrestat (319.4 g/mol) [1] [3]. |
| Column Dimensions | Not specified in sources | A common starting point is 2.1 x 50 mm, 1.7-2.0 µm for UPLC-MS/MS [2]. |
| Mobile Phase A | 10 mM Ammonium Acetate | Volatile buffer compatible with MS detection [1]. |
| Mobile Phase B | Acetonitrile | Organic modifier for gradient elution [1]. |
| Gradient | Rapid gradient program | Efficiently elutes the analyte; exact profile to be optimized [1]. |
| Column Temperature | Ambient (not specified) | Control for reproducibility; 30-40°C is a common setting. |
| Flow Rate | Not specified in sources | 0.3-0.4 mL/min is typical for 2.1 mm ID columns. |
The mass spectrometry parameters from the literature are a strong foundation for method development.
| Parameter | Specification | Notes / Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI) | Standard for a wide range of small molecules [1]. |
| Ion Mode | Not specified | To be determined experimentally; both positive and negative should be evaluated. |
| MRM Transition | For Epalrestat: 318 → 58 [1] | This compound will have a similar transition with a higher precursor mass. |
| Capillary Voltage | Optimize for your system | A value of 2.0-3.5 kV is a typical starting point. |
| Source Temperature | Optimize for your system | 300-500°C is a common range for ESI sources. |
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis:
Q1: What are the main considerations for column selection?
Q2: The signal for this compound is low or the peak shape is poor. What should I check?
Q3: Are there any alternative column chemistries to C18?
The following table summarizes the core parameters from a validated method for quantifying non-labeled Epalrestat in rat plasma [1]. This serves as an optimal foundation for Epalrestat-d5 analysis.
| Parameter Category | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | Triple Quadrupole (QqQ) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ionization Mode | Not explicitly stated (typically negative for Epalrestat) |
| MRM Transition (Epalrestat) | m/z 318 → 58 [1] |
| MRM Transition (Internal Standard) | m/z 410 → 348 |
| Chromatography Column | Reverse Phase |
| Mobile Phase | 10mM Ammonium Acetate and Acetonitrile (Rapid Gradient) |
Here are answers to specific issues you might encounter while adapting the method for this compound.
Q1: What is the likely MRM transition for this compound?
Q2: Should I use ESI or APPI for better ionization efficiency?
This diagram outlines the core experimental workflow, from sample preparation to data acquisition, based on the established protocol [1].
The table below summarizes the key information found for each compound.
| Aspect | Epalrestat | Fidarestat |
|---|---|---|
| Drug Type | Aldose Reductase Inhibitor (ARI) [1] [2] [3] | Aldose Reductase Inhibitor (ARI) [4] |
| Primary Context in Research | Clinical and pre-clinical studies for diabetic complications (neuropathy, foot infections) [1] [2] [5] | Pre-clinical, experimental studies in animal models of diabetic neuropathy [4] |
| Relevant Findings | - Improves nerve conduction velocity and subjective symptoms in patients [2] [6] [3].
While not a direct analytical comparison, the search results detail experimental models used to investigate the biological effects of these drugs. The diagram below illustrates a common experimental workflow derived from these studies, which could inform the design of your own analytical or bioanalytical experiments.
Key methodological details from the research include:
Epalrestat is the only aldose reductase inhibitor (ARI) approved for clinical use in several countries for treating diabetic peripheral neuropathy (DPN) [1] [2]. The tables below summarize its core characteristics and efficacy data.
Table 1: Core Drug Profile
| Feature | Description of Epalrestat |
|---|---|
| Mechanism of Action | Reversible, non-competitive inhibitor of aldose reductase (ALR2), the rate-limiting enzyme in the polyol pathway [3] [4]. |
| Primary Indication | Diabetic Peripheral Neuropathy (DPN) [5] [6]. |
| Therapeutic Goal | Reduces sorbitol accumulation in peripheral nerves, thereby improving nerve function and alleviating symptoms of DPN [4] [6]. |
| Key Benefit | A favorable safety profile is recognized compared to other ARIs that failed clinical trials due to toxicity [1] [2]. |
Table 2: Summary of Efficacy Data from Clinical and Preclinical Studies
| Study Model / Type | Key Efficacy Findings |
|---|---|
| Human RCTs (Meta-analysis) | Combination therapy of Epalrestat + α-Lipoic Acid was superior to either monotherapy in improving clinical efficacy and motor/sensory nerve conduction velocities [5]. |
| Human Clinical Trial | Effectively improved symptoms and sensory nerve function in patients with Diabetic Distal Symmetric Polyneuropathy. Efficacy was positively correlated with baseline erythrocyte sorbitol levels [6]. |
| Diabetic Rat Model | Partly restored erectile function by increasing the upregulation of nerve growth factor (NGF) and neuronal nitric oxide synthase (nNOS) in penile tissue [4]. |
While a deuterated Epalrestat is not described in the available literature, the "deuterium switch" is a recognized strategy in drug discovery.
1. Objective and Principle:
2. Regulatory and Commercial Precedent:
The following table contrasts the well-documented profile of Epalrestat with the potential, yet unproven, benefits of a hypothetical deuterated analog.
Table 3: Epalrestat vs. Hypothetical Deuterated Epalrestat
| Feature | Non-Deuterated Epalrestat | (Theoretical) Deuterated Epalrestat |
|---|---|---|
| Chemical Structure | Well-defined, 5-[(1Z,2E)-2-methyl-3-phenylpropenylidene]-2-thio-2,4-thiazolidine-3-acetic acid [3]. | Structure with one or more H atoms replaced by D. |
| Mechanism of Action | Established ALR2 inhibitor [4]. | Expected to remain an ALR2 inhibitor. |
| Efficacy | Clinically proven for DPN [5] [6]. | Efficacy would need re-assessment in clinical trials; expected to be similar or improved due to better PK. |
| Pharmacokinetics | Defined PK profile in humans. | Primary Goal: To alter/improve PK (e.g., longer half-life, reduced exposure to toxic metabolites). |
| Dosing Frequency | Typically 50 mg three times daily (as per standard practice). | Potential: Reduced dosing frequency due to longer half-life. |
| Safety & Toxicity | Known and generally favorable clinical safety profile [1]. | Potential: Improved safety by reducing formation of off-target or reactive metabolites [7]. |
| Regulatory Status | Approved in Japan, China, India [2]. | Would be classified as an NCE, requiring full new drug application [8]. |
| Available Data | Extensive clinical and preclinical data [5] [4] [6]. | No specific data found. Preclinical and clinical studies would be required. |
For researchers aiming to develop and compare a deuterated Epalrestat, the following workflow outlines the key experimental stages.
This compound is a deuterated form of epalrestat, commonly used as a high-quality reference standard for analytical purposes such as method development, validation, and quality control [1].
| Property | Description |
|---|---|
| Chemical Name | (5Z)-5-[(2E)-2-Methyl-3-phenyl-d5-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidineacetic Acid [1] |
| Molecular Formula | C₁₅H₈D₅NO₃S₂ [1] |
| Molecular Weight | 324.4 g/mol [1] |
| Primary Use | Analytical reference standard; internal standard for LC-MS/MS quantification [1] [2] |
| Availability | Supplied with comprehensive characterization data; for research use only, not for human consumption [1] |
While a method for this compound itself is not detailed, one study developed and validated an LC-MS/MS method for the quantification of epalrestat in rat plasma, which used this compound as the internal standard [3]. The parameters of this method, summarized below, provide a robust template.
| Validation Parameter | Experimental Protocol & Results |
|---|---|
| Analytical Technique | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [3] |
| Internal Standard | This compound [3] |
| Chromatography | - Column: Reverse-phase
The relationship between epalrestat, its deuterated standard, and the analytical workflow can be visualized as follows:
To validate a method for this compound per ICH guidelines, you would need to build upon an existing method (like the one above) and demonstrate the following parameters, typically not fully detailed in research articles:
The following table summarizes the key stability findings for Epalrestat from a dedicated degradation kinetics study [1]. The degradation followed first-order reaction kinetics across all tested conditions.
| Factor | Tested Conditions | Impact on Stability (Degradation Rate Constant, k) | Calculated Shelf Life (t₀.₉) |
|---|---|---|---|
| pH | 1.85 to 10.97 | Strongly pH-dependent. Stability decreased in acidic conditions and increased in neutral and alkaline conditions. | Varies with pH |
| Temperature | 25°C, 37°C, 60°C, 80°C, 100°C | Stability decreased with increasing temperature. The activation energy (Ea) was calculated. | Decreases with higher temperature |
| Ionic Strength | 0.3, 0.5, 0.7, 0.9 (adjusted with NaCl) | Stability decreased with higher ionic strength at both 25°C and 60°C. | Decreases with higher ionic strength |
| Oxidation | 3%, 10%, 30% H₂O₂ at 25°C | Highly unstable under oxidative stress, degrading rapidly. | Not specified |
| Irradiation | Daylight vs. shielded from light at 25°C | Stability decreased significantly upon exposure to light. | Not specified |
Here are the detailed methodologies from the key study, which you can adapt for investigating Epalrestat-d5 [1].
This workflow outlines the core experimental procedure for stress testing:
The study used a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify Epalrestat concentration [1].
For your research on this compound, I suggest the following path forward:
The table below summarizes experimental data for several key aldose reductase inhibitors (ARIs) from research and clinical studies.
| Inhibitor Name | Experimental Model | Key Efficacy Findings | Dosage & Duration | Reported Limitations / Adverse Effects |
|---|
| Epalrestat [1] [2] | - db/db mice (Diabetic nephropathy)
To ensure the reproducibility of the data cited above, here are the detailed methodologies for key experiments.
The therapeutic target of these drugs is the polyol pathway, which is implicated in diabetic complications. The following diagram illustrates this pathway and the site of inhibitor action.
This pathway shows how aldose reductase inhibitors like Epalrestat block the first step, preventing downstream metabolic imbalances linked to tissue damage [1] [3] [4].
An Internal Standard (IS) is a known amount of a substance, added to all samples at the start of analysis to correct for errors in sample preparation and instrument measurement [1] [2]. The core principle is to use the ratio of the analyte's signal to the IS's signal for quantification, which cancels out many sources of variability [2].
For a stable isotope-labeled internal standard like Epalrestat-d5 (where deuterium atoms replace five hydrogen atoms in the Epalrestat structure), the evaluation of its efficacy is based on several key criteria [1] [3] [2]:
The following diagram illustrates the logical relationship and the primary criteria for an effective internal standard.
To objectively compare the efficacy of this compound against other potential internal standards, you would need to design a validation experiment. The table below outlines the key parameters to test and the recommended methodologies based on standard chromatographic practices [1] [3] [2].
| Evaluation Parameter | Experimental Methodology | Expected Outcome for an Effective IS (e.g., this compound) |
|---|---|---|
| Chromatographic Resolution | Inject analyte and IS mix; calculate resolution (Rs). | Baseline separation from other components; distinct but near analyte peak. |
| Signal Stability & Precision | Analyze multiple sample replicates; calculate Relative Standard Deviation (RSD). | Lower RSD of peak area ratios (Analyte/IS) vs. analyte peak areas alone [1]. |
| Linearity & Dynamic Range | Prepare calibration standards with constant IS concentration; plot peak area ratio vs. analyte concentration. | A linear calibration curve with a high coefficient of determination (R²). |
| Accuracy & Recovery | Spike pre-analyzed samples with known analyte amounts and IS; calculate % recovery. | Consistent and quantitative recoveries (e.g., 98-102%) using the IS method [3]. |
| Matrix Effect | Compare analyte/IS response in solvent vs. biological matrix (e.g., plasma, cell culture). | Minimal suppression/enhancement; similar response ratio in both. |
The general workflow for such an evaluation, from sample preparation to data analysis, is summarized below.
While direct data on this compound is unavailable in the current search, the provided framework allows you to conduct your own evaluation. To proceed: